molecular formula C6H4N2O3 B084672 3-Nitropicolinaldehyde CAS No. 10261-94-6

3-Nitropicolinaldehyde

Cat. No.: B084672
CAS No.: 10261-94-6
M. Wt: 152.11 g/mol
InChI Key: ZERYBWXKTKFOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is classified as a pharmaceutical intermediate, primarily used in the synthesis of bioactive molecules and heterocyclic compounds . Synonyms include 3-Nitro-2-pyridinecarboxaldehyde and 3-Nitropyridine-2-carboxaldehyde. Its molecular formula is inferred as C₆H₄N₂O₃, combining a pyridine backbone with a nitro (-NO₂) and aldehyde (-CHO) group. The compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances electrophilic substitution at specific positions on the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitropicolinaldehyde can be synthesized through several methods. One common approach involves the nitration of picolinaldehyde. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Heterocycles

3-Nitropicolinaldehyde serves as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of pyridine derivatives, which are essential in pharmaceutical chemistry. For instance, researchers have utilized it to create novel anti-cancer agents through multi-step synthetic routes that involve cyclization reactions.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Studies indicate that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For example, research has shown that certain synthesized derivatives can inhibit bacterial growth, making them candidates for new antibiotics .

Coordination Chemistry

This compound is also employed in coordination chemistry as a ligand to form metal complexes. These complexes have applications in catalysis and materials science. The ability of the nitro group to coordinate with metal ions enhances the stability and reactivity of the resulting complexes.

Peptide Chemistry

Recent studies highlight the use of this compound derivatives in peptide synthesis. Specifically, they serve as protecting groups for thiols during solid-phase peptide synthesis (SPPS), facilitating the formation of disulfide bonds under mild conditions . This application is crucial for developing peptide-based therapeutics.

Environmental Applications

Research indicates that compounds derived from this compound can be used in environmental remediation processes. Their ability to interact with pollutants makes them suitable candidates for developing adsorbents or catalysts that can degrade harmful substances in wastewater treatment.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how modifications to the nitro group could enhance efficacy .

Case Study 2: Metal Complexes

In another study, researchers synthesized a series of metal complexes using this compound as a ligand. The resulting complexes were tested for catalytic activity in various organic reactions, demonstrating improved yields compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 3-nitropicolinaldehyde involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the generation of reactive oxygen species, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 3-Nitropicolinaldehyde, sharing either the pyridine core, nitro substituent, or aldehyde/acid functionalities. Key differences lie in substituent types, positions, and functional groups, which significantly impact their chemical behavior and applications.

6-Chloro-3-nitropicolinic Acid

  • Structure: Pyridine ring with nitro (-NO₂) at position 3, chloro (-Cl) at position 6, and carboxylic acid (-COOH) at position 2.
  • Molecular Formula : C₆H₃ClN₂O₄
  • Similarity to this compound : 0.92 (highest similarity) .
  • Key Differences :
    • Replaces the aldehyde group with a carboxylic acid, increasing polarity and hydrogen-bonding capacity.
    • Chloro substituent enhances stability but reduces electrophilicity compared to the aldehyde.
  • Applications : Used in agrochemicals and as a precursor for metal-chelating ligands .

Methyl 6-Methoxy-3-nitropicolinate

  • Structure: Pyridine ring with nitro (-NO₂) at position 3, methoxy (-OCH₃) at position 6, and methyl ester (-COOCH₃) at position 2.
  • Molecular Formula : C₈H₈N₂O₅
  • Similarity to this compound : 0.76 .
  • Key Differences :
    • Methoxy and ester groups introduce steric hindrance, reducing reactivity in nucleophilic substitutions.
    • Higher molecular weight (196.16 g/mol) compared to this compound .
  • Applications : Intermediate in synthesizing herbicides and antifungal agents .

3-Chlorobenzaldehyde

  • Structure : Benzene ring with chloro (-Cl) at position 3 and aldehyde (-CHO) at position 1.
  • Molecular Formula : C₇H₅ClO
  • Key Differences :
    • Lacks the pyridine ring and nitro group, making it less polar and less reactive in electrophilic substitutions.
    • Higher volatility due to the absence of the nitro group’s electron-withdrawing effects .
  • Safety : Causes skin and eye irritation; requires stringent handling protocols .

4-Nitroaniline

  • Structure: Benzene ring with nitro (-NO₂) at position 4 and amine (-NH₂) at position 1.
  • Molecular Formula : C₆H₆N₂O₂
  • Key Differences :
    • Amine group makes it a strong base, unlike the neutral this compound.
    • Used in dye synthesis rather than pharmaceutical applications .

Comparative Data Table

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Similarity Score Primary Applications
This compound C₆H₄N₂O₃ -NO₂, -CHO (pyridine) ~152.11 (inferred) Reference Pharmaceutical intermediates
6-Chloro-3-nitropicolinic acid C₆H₃ClN₂O₄ -NO₂, -Cl, -COOH (pyridine) 202.55 0.92 Agrochemicals, metal ligands
Methyl 6-methoxy-3-nitropicolinate C₈H₈N₂O₅ -NO₂, -OCH₃, -COOCH₃ (pyridine) 196.16 0.76 Herbicides, antifungals
3-Chlorobenzaldehyde C₇H₅ClO -Cl, -CHO (benzene) 140.57 N/A Fragrances, dyes
4-Nitroaniline C₆H₆N₂O₂ -NO₂, -NH₂ (benzene) 138.12 N/A Dyes, explosives

Biological Activity

3-Nitropicolinaldehyde, a nitro-substituted derivative of picolinaldehyde, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of nitro compounds known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (NO2-NO_2) attached to the pyridine ring of picolinaldehyde. The nitro group plays a crucial role in modulating the compound's biological activity by influencing its interaction with biological macromolecules.

1. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Nitro compounds are known to exert their antimicrobial effects through mechanisms involving the generation of reactive intermediates upon reduction, which can bind to DNA and proteins, leading to cell death.

  • Case Study : A study demonstrated that zinc complexes of this compound showed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Candida albicans. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .
PathogenMIC (µM)Reference
MRSA1
Klebsiella pneumoniae2
Candida albicans4

2. Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). The presence of the nitro group enhances its interaction with these targets.

  • Mechanism : The compound's anti-inflammatory action is linked to its ability to modulate signaling pathways involving nuclear factor kappa B (NF-kB), thus reducing the expression of inflammatory mediators.
  • Research Findings : In vitro studies have shown that this compound significantly decreases levels of TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .

3. Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Nitro compounds have been associated with the induction of apoptosis in cancer cells through various pathways.

  • Case Study : A recent study reported that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive intermediates that interact with cellular macromolecules.
  • Electrophilic Nature : The electrophilic character of the nitro group allows it to form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Metal Complexation : Complexation with metal ions, such as zinc, enhances its biological efficacy by stabilizing reactive forms and facilitating interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Nitropicolinaldehyde, and how can purity be verified experimentally?

  • Methodological Answer: Prioritize catalytic nitration of picolinaldehyde using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via vacuum distillation. Verify purity using HPLC with UV detection (λ = 270 nm, as per nitroaromatic absorbance) and confirm structural integrity via ¹H/¹³C NMR (e.g., aldehyde proton at δ ~10 ppm and nitro group coupling patterns) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies by storing samples at 2–8°C (short-term) and –20°C (long-term) under inert atmospheres. Assess degradation via periodic GC-MS analysis to detect byproducts like 3-nitropicolinic acid. Include control samples with desiccants to evaluate moisture sensitivity, and correlate findings with Arrhenius kinetics to predict shelf life .

Q. What spectroscopic techniques are critical for distinguishing this compound from its isomers?

  • Methodological Answer: Use IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹). Coupled with X-ray crystallography, this resolves positional ambiguities (e.g., 2- vs. 4-nitropicolinaldehyde). Cross-validate with computational methods (DFT) to simulate vibrational spectra and compare with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound in Friedländer syntheses?

  • Methodological Answer: Perform a meta-analysis of published protocols to identify variables such as solvent polarity (e.g., DMF vs. acetic acid), catalyst loading (e.g., ZnCl₂ vs. FeCl₃), and reaction time. Design a factorial experiment to isolate confounding factors, and apply ANOVA to determine statistical significance. Reconcile discrepancies by standardizing substrate ratios and reporting confidence intervals .

Q. What mechanistic insights explain the electrophilic substitution behavior of this compound in heterocyclic coupling reactions?

  • Methodological Answer: Use deuterium isotope effects and Hammett plots to probe electronic effects of the nitro and aldehyde groups. Conduct in situ NMR monitoring to track intermediate formation (e.g., Meisenheimer complexes). Validate via DFT calculations (B3LYP/6-31G*) to map transition states and compare with experimental kinetic data .

Q. How do solvent effects influence the tautomeric equilibrium of this compound in catalytic applications?

  • Methodological Answer: Employ UV-vis spectroscopy in solvents of varying polarity (e.g., hexane, DMSO) to monitor tautomer shifts. Correlate with Kamlet-Taft parameters to quantify solvent hydrogen-bond acceptance. Validate using variable-temperature NMR to measure equilibrium constants and calculate thermodynamic parameters (ΔH, ΔS) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for validating the reproducibility of this compound-based assays?

  • Methodological Answer: Apply Grubbs’ test to identify outliers in triplicate measurements. Use Bland-Altman plots to assess inter-laboratory variability and Cohen’s kappa for categorical data agreement. Report intraclass correlation coefficients (ICC) for continuous data, ensuring adherence to NIH guidelines for preclinical reproducibility .

Q. How can researchers address conflicting bioactivity data for this compound derivatives in antimicrobial studies?

  • Methodological Answer: Re-evaluate experimental conditions (e.g., microbial strain variability, incubation time) using standardized CLSI protocols. Perform minimum inhibitory concentration (MIC) assays with positive/negative controls. Apply multivariate regression to identify confounding variables (e.g., solvent cytotoxicity) and publish raw datasets for independent validation .

Q. Ethical and Reporting Standards

Q. What documentation is essential for ensuring ethical compliance in studies involving this compound?

  • Methodological Answer: Follow NIH guidelines for reporting chemical hazards (e.g., mutagenicity data from Ames tests) and include Material Safety Data Sheets (MSDS) in appendices. Disclose all synthetic byproducts and purification steps to meet journal preclinical checklists. For animal studies, provide IACUC approval numbers and detailed euthanasia protocols .

Q. How should researchers structure supplementary materials to enhance the reproducibility of this compound experiments?

  • Methodological Answer: Include raw spectral data (e.g., NMR FID files, HPLC chromatograms) in machine-readable formats. Document instrument calibration logs (e.g., GC column aging, NMR shim history) and batch-specific reagent details (manufacturer, purity, CAS number). Use FAIR data principles to ensure accessibility and interoperability .

Properties

IUPAC Name

3-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERYBWXKTKFOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317137
Record name 3-Nitropicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10261-94-6
Record name 10261-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitropicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methyl-3-nitropyridine (24 g, 173.91 mmol) was dissolved in 1,4-dioxane (500 mL) and to the mixture was added selenium dioxide (23 g, 208.7 mmol) and the mixture was heated under reflux for 16 h. After completion of reaction, the mixture was cooled to rt and filtered through Celite™ and the filtrate was concentrated under reduced pressure to give thick oily mass. The oily mass was purified by silical gel column chromatography using 20% of ethyl acetate and hexane as eluent to give 3-nitro-2-pyridinecarbaldehyde as an off white solid: 1H-NMR (CDCl3) δ: 7.7 (m, 1H), 8.3 (d, 1H), 9.0 (d, 1H), 10.3 (s, 1H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-methyl-3-nitropyridine (10.155 g, 72.46 mmol) prepared in Step 1 of Preparation 1 and selenium dioxide (8.84 g, 79.71 mmol) in 1,4-dioxane (80 ml) was refluxed for 2 days. The reaction mixture was cooled to room temperature, filtered, and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/2, v/v) to give 12.8 g of the titled compound as red oil.
Quantity
10.155 g
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitropicolinaldehyde
3-Nitropicolinaldehyde
3-Nitropicolinaldehyde
3-Nitropicolinaldehyde
3-Nitropicolinaldehyde
3-Nitropicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.